Gateway to the Most Potent and Safe Anticonvulsant Analog in Its Series
The target compound 4 is the direct synthetic precursor to amide derivative 9c. While the precursor shows no reported anticonvulsant activity in PTZ or MES models, its derivative 9c demonstrated the highest efficacy in the s.c. PTZ model with a PD50 of 200.53 µmol/kg, which, despite being less potent than phenobarbitone (PD50=62.18 µmol/kg), displayed a vastly superior safety profile with an LD50 greater than 3000 mg/kg [1]. This creates a massive therapeutic index improvement, highlighting how essential the specific precursor is for achieving a favorable efficacy-toxicity balance.
| Evidence Dimension | Anticonvulsant potency and safety (s.c. PTZ model) |
|---|---|
| Target Compound Data | No reported activity in PTZ or MES models (serves as inactive precursor). |
| Comparator Or Baseline | Derivative 9c (amide): PD50 = 200.53 µmol/kg. Phenobarbitone: PD50 = 62.18 µmol/kg. |
| Quantified Difference | Derivative 9c is less potent than phenobarbitone (higher PD50) but shows a safety improvement: LD50 >3000 mg/kg vs. Phenobarbitone's LD50 of 263 µmol/kg (Therapeutic Index >14.96 vs 4.23). |
| Conditions | Subcutaneous pentylenetetrazole (s.c. PTZ) induced seizure model in mice, with toxicity measured by LD50 in mice. |
Why This Matters
This demonstrates that the specific precursor is the chemical gatekeeper to the most balanced efficacy-safety profile within the series, which is a primary selection criterion for advancing a lead compound in anticonvulsant research.
- [1] Abbas, S. E. S., Awadallah, F. M., Ibrahim, N. A., Said, E. G., & Kamel, G. (2013). Design and Synthesis of Some 3-Substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one Derivatives as Potential Anticonvulsant Agents. Chemical and Pharmaceutical Bulletin, 61(7), 679–687. View Source
